

Experimental protocol for the synthesis of 7-Methyl-3-octyne

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Compound of Interest

Compound Name: 7-Methyl-3-octyne

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Application Note: Synthesis of 7-Methyl-3-octyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **7-Methyl-3-octyne**, an internal alkyne. The synthesis is achieved via the alkylation of a terminal alkyne, specifically the deprotonation of 1-pentyne with sodium amide in liquid ammonia, followed by nucleophilic substitution with 1-bromo-3-methylbutane. This method is a robust and common strategy for the formation of carbon-carbon bonds to an alkyne. This application note includes a step-by-step protocol, a summary of required materials and their properties, and expected analytical data for the final product.

Introduction

7-Methyl-3-octyne is a disubstituted alkyne that can serve as a valuable building block in organic synthesis. The carbon-carbon triple bond offers a site for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The synthesis described herein utilizes the acidity of the terminal proton of 1-pentyne, which can be removed by a strong base

to form a potent nucleophile, the acetylide anion.[1][2] This acetylide then undergoes an SN2 reaction with a primary alkyl halide to yield the desired internal alkyne.[1]

Reaction Scheme

The overall two-step, one-pot synthesis of **7-Methyl-3-octyne** is depicted below:

Step 1: Deprotonation of 1-Pentyne $\text{CH}_3\text{CH}_2\text{CH}_2\text{C}\equiv\text{CH} + \text{NaNH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C}\equiv\text{C}^-\text{Na}^+ + \text{NH}_3$

Step 2: Alkylation with 1-Bromo-3-methylbutane $\text{CH}_3\text{CH}_2\text{CH}_2\text{C}\equiv\text{C}^-\text{Na}^+ + (\text{CH}_3)_2\text{CHCH}_2\text{CH}_2\text{Br} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C}\equiv\text{CCH}_2\text{CH}_2\text{CH}(\text{CH}_3)_2 + \text{NaBr}$

Data Presentation

Table 1: Physical Properties of Reactants and Product

Compound	Molecular Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/cm ³)
1-Pentyne	C ₅ H ₈	68.12	39-41	0.691
Sodium Amide	NaNH ₂	39.01	400	1.39
1-Bromo-3-methylbutane	C ₅ H ₁₁ Br	151.04	120-121	1.21
7-Methyl-3-octyne	C ₉ H ₁₆	124.22	145.3	0.772[3]

Table 2: Spectroscopic Data for **7-Methyl-3-octyne**

Spectroscopic Data	Characteristic Peaks
^1H NMR	Data available in spectral databases.[3]
^{13}C NMR	Data available in spectral databases.[3][4]
IR Spectrum (Infrared)	Characteristic $\text{C}\equiv\text{C}$ stretch (approx. 2200-2260 cm^{-1}).[4][5]
Mass Spectrometry (MS)	Molecular Ion (M^+) peak at $m/z = 124$. [5][6]

Experimental Protocol

Materials:

- 1-Pentyne ($\geq 98\%$)
- Sodium amide (NaNH_2) (98%)
- 1-Bromo-3-methylbutane ($\geq 98\%$)
- Liquid ammonia (NH_3)
- Anhydrous diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas for inert atmosphere

Equipment:

- Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a gas outlet.

- Dry ice/acetone condenser or cold finger
- Low-temperature thermometer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Setup and Deprotonation:
 - Assemble a dry three-necked flask under an inert atmosphere of argon or nitrogen.
 - Cool the flask to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
 - Condense approximately 100 mL of liquid ammonia into the flask.
 - To the stirred liquid ammonia, cautiously add sodium amide (1.1 equivalents).
 - Slowly add 1-pentyne (1.0 equivalent) dropwise to the sodium amide suspension over 30 minutes. Stir the resulting mixture for 1 hour at $-78\text{ }^{\circ}\text{C}$ to ensure complete formation of the pentynide anion.
- Alkylation:
 - Dissolve 1-bromo-3-methylbutane (1.05 equivalents) in a small amount of anhydrous diethyl ether.
 - Add the solution of 1-bromo-3-methylbutane dropwise to the pentynide solution over 1 hour, maintaining the temperature at $-78\text{ }^{\circ}\text{C}$.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate through a bubbler.

- Work-up:
 - After the ammonia has evaporated, add 50 mL of anhydrous diethyl ether to the reaction residue.
 - Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until no further gas evolution is observed.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
- Purification:
 - The crude product can be purified by fractional distillation under atmospheric pressure to yield pure **7-Methyl-3-octyne**. Collect the fraction boiling around 145 °C.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **7-Methyl-3-octyne**.

Safety Precautions

- Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle with care in a dry, inert atmosphere.
- Liquid ammonia is a corrosive and toxic gas at room temperature. The procedure must be carried out in a well-ventilated fume hood.
- 1-Bromo-3-methylbutane is a lachrymator and should be handled in a fume hood.
- The reaction should be conducted under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.
- Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

The protocol described provides a reliable method for the synthesis of **7-Methyl-3-octyne**. This procedure is scalable and utilizes common laboratory reagents and techniques. The purity of the final product can be readily assessed using standard analytical methods such as NMR, IR, and mass spectrometry. This synthesis provides a key intermediate for further elaboration in various research and development applications.

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